molecular formula C16H34S3 B14326140 1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane CAS No. 106306-85-8

1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane

Cat. No.: B14326140
CAS No.: 106306-85-8
M. Wt: 322.6 g/mol
InChI Key: CJJZSRIBCVMKNR-UHFFFAOYSA-N
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Description

1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane is an organic compound characterized by the presence of multiple sulfanyl (thioether) groups. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane typically involves the reaction of pentylthiol with formaldehyde and a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol groups attack the electrophilic carbon of formaldehyde, leading to the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form using reducing agents such as lithium aluminum hydride.

    Substitution: The thioether groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thioethers.

Scientific Research Applications

1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane exerts its effects involves interactions with various molecular targets. The thioether groups can form strong interactions with metal ions and other electrophilic species, influencing the compound’s reactivity and biological activity. The pathways involved may include redox reactions and nucleophilic substitution processes.

Comparison with Similar Compounds

  • 1-{[Bis(methylsulfanyl)methyl]sulfanyl}methane
  • 1-{[Bis(ethylsulfanyl)methyl]sulfanyl}ethane
  • 1-{[Bis(propylsulfanyl)methyl]sulfanyl}propane

Comparison: 1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and overall chemical properties. Compared to its shorter-chain analogs, this compound may exhibit different physical and chemical behaviors, making it suitable for specific applications where longer alkyl chains are advantageous.

Properties

CAS No.

106306-85-8

Molecular Formula

C16H34S3

Molecular Weight

322.6 g/mol

IUPAC Name

1-[bis(pentylsulfanyl)methylsulfanyl]pentane

InChI

InChI=1S/C16H34S3/c1-4-7-10-13-17-16(18-14-11-8-5-2)19-15-12-9-6-3/h16H,4-15H2,1-3H3

InChI Key

CJJZSRIBCVMKNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC(SCCCCC)SCCCCC

Origin of Product

United States

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